molecular formula C7H15NO B13558112 (1R,2R,4R)-4-Amino-2-methylcyclohexanol

(1R,2R,4R)-4-Amino-2-methylcyclohexanol

Cat. No.: B13558112
M. Wt: 129.20 g/mol
InChI Key: GEVHPGXCGOVPDK-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group on a cyclohexane ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-amino-2-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Acyl chlorides, isocyanates, or other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of amides, carbamates, or other substituted derivatives.

Scientific Research Applications

rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine
  • rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one
  • rac-(1R,2R,4R)-2-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid

Uniqueness

rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol is unique due to its specific combination of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-4-6(8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1

InChI Key

GEVHPGXCGOVPDK-FSDSQADBSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@H]1O)N

Canonical SMILES

CC1CC(CCC1O)N

Origin of Product

United States

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